molecular formula C21H20ClNO5 B11392296 2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(2-methoxybenzyl)acetamide

2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(2-methoxybenzyl)acetamide

Cat. No.: B11392296
M. Wt: 401.8 g/mol
InChI Key: RMKROSPODCZROS-UHFFFAOYSA-N
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Description

2-(6-CHLORO-7-METHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(2-METHOXYPHENYL)METHYL]ACETAMIDE is a synthetic organic compound with a complex structure. It belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-CHLORO-7-METHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(2-METHOXYPHENYL)METHYL]ACETAMIDE typically involves multi-step organic reactions. One common method is the Pechmann condensation, which is used to prepare substituted chromen-2-ones . This method generally requires strong acids or bases, elevated temperatures, and prolonged reaction times.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and reduce production costs. The use of catalysts and advanced reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(6-CHLORO-7-METHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(2-METHOXYPHENYL)METHYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives of the compound.

Scientific Research Applications

2-(6-CHLORO-7-METHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(2-METHOXYPHENYL)METHYL]ACETAMIDE has various applications in scientific research, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications in treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(6-CHLORO-7-METHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(2-METHOXYPHENYL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.

Comparison with Similar Compounds

2-(6-CHLORO-7-METHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(2-METHOXYPHENYL)METHYL]ACETAMIDE can be compared with other chromen-2-one derivatives, such as:

The uniqueness of 2-(6-CHLORO-7-METHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(2-METHOXYPHENYL)METHYL]ACETAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H20ClNO5

Molecular Weight

401.8 g/mol

IUPAC Name

2-(6-chloro-7-methoxy-4-methyl-2-oxochromen-3-yl)-N-[(2-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C21H20ClNO5/c1-12-14-8-16(22)19(27-3)10-18(14)28-21(25)15(12)9-20(24)23-11-13-6-4-5-7-17(13)26-2/h4-8,10H,9,11H2,1-3H3,(H,23,24)

InChI Key

RMKROSPODCZROS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OC)CC(=O)NCC3=CC=CC=C3OC

Origin of Product

United States

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